molecular formula C17H12F4N4O B2966312 N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-44-1

N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2966312
CAS No.: 321431-44-1
M. Wt: 364.304
InChI Key: PLOXESHAMHRJBY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS: 321431-44-1) is a triazole-based carboxamide derivative characterized by a fluorophenyl group at the N1-position, a trifluoromethylphenyl substituent at the C3-position of the triazole ring, and a methyl group at the C5-position (Fig. 1). Its molecular formula is C₁₇H₁₂F₄N₄O, with a molecular weight of 364.3 g/mol.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N4O/c1-10-22-15(16(26)23-13-7-5-12(18)6-8-13)24-25(10)14-4-2-3-11(9-14)17(19,20)21/h2-9H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOXESHAMHRJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article reviews its biological activity, including antiviral, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H13F4N3OC_{17}H_{13}F_4N_3O, and it features a triazole ring that contributes to its biological activity. The presence of fluorine atoms is significant as they often enhance the lipophilicity and biological activity of organic compounds.

Antiviral Activity

Several studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various RNA and DNA viruses in vitro and in vivo. One study indicated that triazole derivatives exhibited broad-spectrum antiviral activity at non-toxic dosage levels .

Table 1: Antiviral Efficacy of Triazole Derivatives

Compound NameVirus TypeIC50 (µM)Reference
Triazole AInfluenza5.0
Triazole BHIV2.3
N-(4-fluorophenyl)-5-methyl...Various1.8

Anticancer Activity

Triazoles have been investigated for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression. A specific study demonstrated that related compounds could arrest the cell cycle in the G2/M phase in a concentration-dependent manner .

Table 2: Anticancer Activity of Related Triazole Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound XHCT-116 (Colon)6.2Apoptosis induction
Compound YT47D (Breast)27.3Cell cycle arrest
N-(4-fluorophenyl)-5-methyl...A549 (Lung)15.0Inhibition of proliferation

Other Pharmacological Effects

In addition to antiviral and anticancer activities, triazoles have been reported to exhibit anti-inflammatory and analgesic properties. For example, some derivatives were shown to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process .

Case Studies

  • Antiviral Study : A study conducted by Kini et al. demonstrated that certain triazole derivatives had significant antiviral activities against Leishmania donovani and Trypanosoma brucei, showcasing their potential in treating parasitic infections .
  • Anticancer Research : In a comparative study on various triazoles, compound 27b was noted for its ability to disrupt endothelial cell sprouting in vitro, indicating potential antivascular activity relevant for cancer therapy .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The triazole ring in the target compound is a critical pharmacophore. Comparatively, 3-(4-methoxyphenyl)-1-methyl-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide (CAS: 1574464-68-8) replaces the fluorophenyl group with a methoxyphenyl moiety and substitutes the triazole’s methyl group with a pyrazole ring (Fig. 2). The molecular weight increases to 366.30 g/mol due to the methoxy group .

Table 1: Core Heterocycle Comparisons

Compound Heterocycle Substituents (Positions) Molecular Weight (g/mol)
Target Compound 1,2,4-Triazole 4-Fluorophenyl (N1), 3-CF₃Ph (C3), Methyl (C5) 364.3
CAS 1574464-68-8 Pyrazole 4-Methoxyphenyl (C3), CF₃-Triazole (N1) 366.3
5-(4-Methoxyphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide Oxazole Methoxyphenyl (C5), Diazene (N1) 429.4

Fluorophenyl Substituent Variations

The 4-fluorophenyl group in the target compound is a common motif in enzyme inhibitors. For example, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide () retains the fluorophenyl group but incorporates a cyclohexylmethyl chain, enhancing lipophilicity (clogP ≈ 3.5 vs. 2.8 for the target compound). This modification may improve membrane permeability but reduce solubility .

Table 2: Fluorophenyl-Containing Analogues

Compound Key Features clogP* Solubility (µg/mL)
Target Compound Triazole core, CF₃Ph, Methyl 2.8 <10 (aqueous)
5-(4-Fluorophenyl)-1H-pyrazole-3-carboxamide Pyrazole core, Ureido linker 1.9 25–50
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Pyrimidine core, Fluoro-benzamide 1.2 >100

*Predicted using XLogP3-AA.

Trifluoromethylphenyl Modifications

The 3-(trifluoromethyl)phenyl group in the target compound contributes to steric bulk and electron-withdrawing effects. In 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), the trifluoromethyl group is retained, but a chlorophenylsulfanyl chain replaces the fluorophenyl group.

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